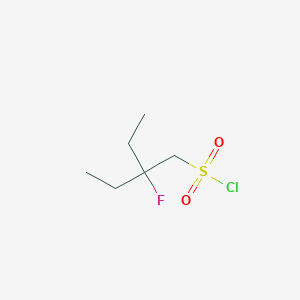

2-Ethyl-2-Fluorbutan-1-sulfonylchlorid

Übersicht

Beschreibung

2-Ethyl-2-fluorobutane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClFO2S and its molecular weight is 202.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-2-fluorobutane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-fluorobutane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Sulfonamiden

2-Ethyl-2-Fluorbutan-1-sulfonylchlorid: ist ein Schlüsselzwischenprodukt bei der Synthese von Sulfonamiden. Diese Medikamente sind eine Klasse von Antibiotika, die eine Sulfonamidgruppe enthalten und zur Behandlung bakterieller Infektionen eingesetzt werden. Die Sulfonylchloridgruppe in der Verbindung reagiert mit Ammoniak oder Aminen unter Bildung von Sulfonamiden, die die aktiven Bestandteile in Sulfonamiden sind .

Korrosionsschutz

Aufgrund seiner starken Analogie zu Säuren kann diese Verbindung zur Korrosionsschutz eingesetzt werden. Sie kann eine Schutzschicht auf Metallen bilden und sie so vor Reaktionen mit Umwelteinflüssen schützen, die Korrosion verursachen .

Entwicklung von fluorierten Polymeren

Das Fluoratom in This compound kann zur Herstellung fluorierter Polymere verwendet werden. Diese Polymere weisen einzigartige Eigenschaften wie hohe chemische und thermische Stabilität auf, wodurch sie für den Einsatz in rauen Umgebungen geeignet sind .

Produktion von Tensiden

Derivate dieser Verbindung können zur Herstellung von Tensiden mit niedriger Oberflächenspannung verwendet werden, die in verschiedenen industriellen und Konsumgütern unerlässlich sind. Sie sind besonders wertvoll bei der Herstellung von fluorierten Tensiden, die für ihre hohe chemische und thermische Stabilität bekannt sind .

Hochreines Reagenz für die chemische Synthese

Als hochreines Reagenz kann This compound in der chemischen Synthese eingesetzt werden, bei der Selektivität und Reaktivität entscheidend sind. Seine klare, blassflüssige Form macht es zu einem vielseitigen Werkzeug in chemischen Laboren .

Zwischenprodukt in der organischen Synthese

Die Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei Reaktionen, bei denen eine gute Abgangsgruppe erforderlich ist. Seine Sulfonylchloridgruppe ist gegenüber Nukleophilen sehr reaktiv, was sie zu einer wertvollen Verbindung in der komplexen organischen Synthese macht .

Materialwissenschaftliche Forschung

In der Materialwissenschaft kann This compound zur Entwicklung von Materialien mit spezifischen Eigenschaften wie erhöhten Betriebstemperaturen und reduzierter Brennbarkeit aufgrund des Vorhandenseins von Fluor beitragen .

Umweltforschung

Die Erforschung der Umweltauswirkungen fluorierter Verbindungen kann ebenfalls This compound nutzen. Es kann als Modellverbindung dienen, um das Verhalten und den Abbau fluorierter Materialien in der Umwelt zu untersuchen .

Biochemische Analyse

Biochemical Properties

2-Ethyl-2-fluorobutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the generation of fluorosulfonyl radicals, which are crucial in the synthesis of diverse functionalized sulfonyl fluorides . These interactions are typically characterized by the substitution of the fluoride leaving group by nucleophiles such as amines, phenoxides, and enolates .

Cellular Effects

2-Ethyl-2-fluorobutane-1-sulfonyl chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate fluorosulfonyl radicals can lead to modifications in cellular proteins and enzymes, thereby altering cell function . These changes can impact cell signaling pathways and gene expression, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It acts as an electrophile in palladium-catalyzed cross-coupling reactions, where the fluoride leaving group is substituted by nucleophiles . This mechanism involves enzyme inhibition or activation, depending on the specific biochemical context. The compound’s interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can change over time. The compound is known for its stability in common organic solvents and its resistance to hydrolysis . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound remains stable at pH levels below 12, but its stability can be compromised under more extreme conditions .

Dosage Effects in Animal Models

The effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . High doses can result in significant alterations in cellular metabolism and gene expression, potentially leading to adverse outcomes.

Metabolic Pathways

2-Ethyl-2-fluorobutane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into sulfonyl fluorides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in generating fluorosulfonyl radicals is particularly noteworthy, as these radicals participate in numerous biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with various biomolecules in different subcellular environments. This localization is crucial for its role in biochemical reactions and cellular processes .

Eigenschaften

IUPAC Name |

2-ethyl-2-fluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

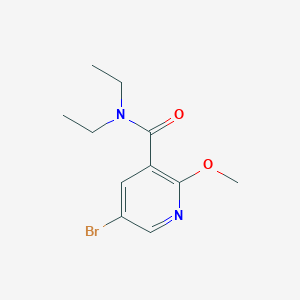

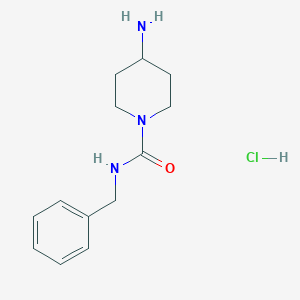

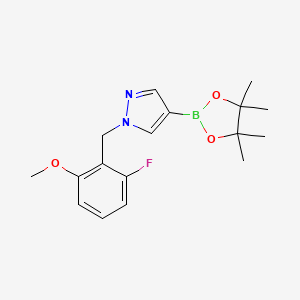

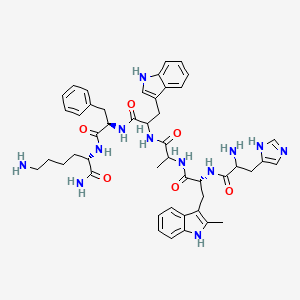

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

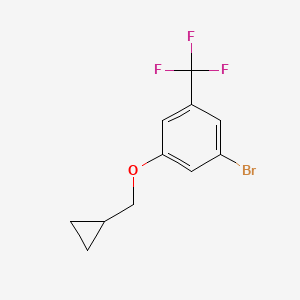

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)

amine](/img/structure/B1485854.png)